N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
CAS No.: 338403-49-9
Cat. No.: VC6288811
Molecular Formula: C11H9FN6
Molecular Weight: 244.233
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338403-49-9 |
|---|---|
| Molecular Formula | C11H9FN6 |
| Molecular Weight | 244.233 |
| IUPAC Name | N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine |
| Standard InChI | InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16) |
| Standard InChI Key | MAUHVLTYEKMEQR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture centers on a pyrazolo[3,4-d]pyrimidine scaffold, a nitrogen-rich heterocycle known for its planar geometry and electronic versatility. The 2-fluorophenyl substituent at the N5 position introduces steric and electronic effects that influence binding affinity and metabolic stability. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.23 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine |
| SMILES Notation | C1=CC(=C(C=C1F)NN2C=NC3=C(C2=N)C=NN3 |
| InChI Key | IIKOARVVMAQAPW-UHFFFAOYSA-N |
The fluorine atom’s electronegativity enhances hydrogen-bonding interactions with biological targets, while the pyrimidine ring’s π-system facilitates stacking interactions with aromatic residues in enzyme active sites .
Synthesis and Derivatization Strategies
Synthetic routes to pyrazolo[3,4-d]pyrimidines often involve cyclocondensation reactions. For example, microwave-assisted cyclization of ortho-amino esters with nitriles under acidic conditions yields structurally related derivatives . While the exact protocol for N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine remains undisclosed, analogous methods suggest a multi-step process:
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Formation of the Pyrazole Core: Reacting 2-fluorophenylhydrazine with a β-ketoester generates a substituted pyrazole intermediate.
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Pyrimidine Ring Closure: Treatment with cyanamide or nitriles in the presence of HCl promotes cyclization, forming the pyrazolo[3,4-d]pyrimidine scaffold .
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Amination: Introducing ammonia or amine nucleophiles at the 4-position completes the diamine functionality.
Microwave irradiation has been shown to reduce reaction times from hours to minutes while improving yields in related syntheses .
Biological Activity and Mechanistic Insights
Although in vitro and in vivo data specific to N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine are sparse, structurally analogous compounds exhibit pronounced bioactivity:
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are recognized as ATP-competitive kinase inhibitors. The dichlorophenyl analog (CAS 338403-46-6) inhibits proto-oncogene tyrosine-protein kinase Src (IC = 12 nM) and Abelson tyrosine-protein kinase 1 (IC = 8 nM), suggesting potential antitumor applications. Fluorine substitution may enhance selectivity for kinases overexpressed in cancer cells due to improved hydrophobic interactions .
Antiproliferative Effects
In MCF-7 breast cancer cells, the dichlorophenyl derivative induces apoptosis via caspase-3 activation and downregulates Bcl-2 expression. The fluorophenyl variant’s electron-withdrawing group could potentiate these effects by stabilizing transition states in enzyme-substrate complexes.
Pharmacological Applications and Research Frontiers
The compound’s dual functionality as a kinase modulator and apoptosis inducer positions it for diverse therapeutic applications:
Oncology
Kinase-driven cancers, such as chronic myeloid leukemia (CML) and non-small cell lung cancer (NSCLC), represent primary targets. Preclinical studies on analogs show tumor growth inhibition in xenograft models, with minimal toxicity to normal cells .
Neuroinflammation
Fluorinated pyrazolo[3,4-d]pyrimidines cross the blood-brain barrier in rodent studies, suggesting utility in Alzheimer’s disease and multiple sclerosis .
Infectious Diseases
Derivatives with thiazolo[5,4-d]pyrimidine cores exhibit antimicrobial activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL) .
Challenges and Future Directions
Despite its promise, several hurdles must be addressed:
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Synthetic Complexity: Multi-step synthesis limits scalability. Flow chemistry and catalytic methods could improve efficiency.
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Pharmacokinetic Optimization: Fluorine’s metabolic stability may prolong half-life, but bioavailability studies are needed.
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Target Identification: Proteomic profiling is required to map off-target interactions and minimize adverse effects.
Ongoing research should prioritize structure-activity relationship (SAR) studies to refine substituent effects. For instance, replacing the 2-fluorophenyl group with a 3,4-dimethoxyphenethyl moiety enhances A adenosine receptor binding in related compounds (K = 0.3 nM) .
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